molecular formula C22H28N4O5S2 B2618805 2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-20-8

2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No. B2618805
CAS RN: 449767-20-8
M. Wt: 492.61
InChI Key: VGKHOORPLZDJIR-UHFFFAOYSA-N
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Description

2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H28N4O5S2 and its molecular weight is 492.61. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

This compound has been synthesized and tested for its antibacterial activity against Bacillus subtilis (BS) , Staphylococcus aureus (SA) , and Escherichia coli (EC) . The synthesized compounds were able to inhibit the growth of the SA and EC, but none of the compounds were effective against BS .

Synthesis and Characterization

A series of 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues, which include this compound, are synthesized by conventional techniques and characterized by elemental analysis, IR, MS, 1H, and 13C NMR .

Molecular Orbital Calculation

All valence molecular orbital (abbreviated as MO) calculations with PM6 have been carried out for the molecules for which bioactivity data are available . It has been attempted to correlate the activity of the molecules with their electronic structure .

Comparison with Standard Antibiotics

Ciprofloxacin is taken as the standard antibiotics to compare activity with the molecules synthesized . This comparison helps to understand the effectiveness of the compound in inhibiting bacterial growth.

Pharmaceutical Preparations

Considering the importance of thienopyridine derivatives in pharmaceutical preparations, it was thought worthwhile to synthesize some 6-tosyl-4,5,6,7-tetrahydrothieno- [2,3- c ]pyridine-3-carboxamide analogues using 4-methylbenzenesulfonyl chloride and investigate their biological activity .

Biological Activity Investigation

The antibacterial activity of these compounds is tested against gram-positive (Bacillus subtilis (BS), Staphylococcus aureus (SA)) and gram-negative bacteria (Escherichia coli (EC)) . It is most likely that the antibacterial activity depends to a large extent on the electronic structure of the molecules .

properties

IUPAC Name

2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5S2/c1-13-10-26(11-14(2)31-13)33(29,30)16-6-4-15(5-7-16)21(28)24-22-19(20(23)27)17-8-9-25(3)12-18(17)32-22/h4-7,13-14H,8-12H2,1-3H3,(H2,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKHOORPLZDJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

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